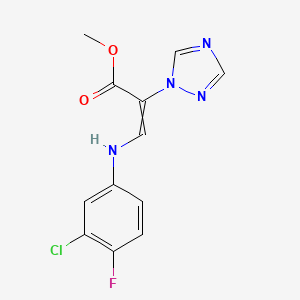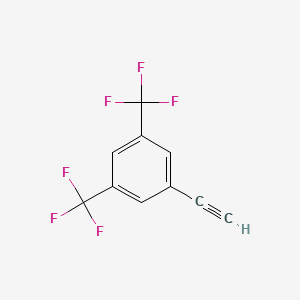
(R)-methyl pyrrolidine-3-carboxylate
描述
“®-Methyl Pyrrolidine-3-carboxylate” is a chemical compound used in the method for producing methylpyrrolidine hydrochloride . It has a molecular weight of 129.15 and a molecular formula of C6H11NO2 .
Molecular Structure Analysis
The molecular structure of “®-methyl pyrrolidine-3-carboxylate” is represented by the canonical SMILES: COC(=O)C1CCNC1 . The InChI representation is InChI=1S/C6H11NO2/c1-9-6(8)5-2-3-7-4-5/h5,7H,2-4H2,1H3/t5-/m1/s1 .
Chemical Reactions Analysis
While specific chemical reactions involving “®-methyl pyrrolidine-3-carboxylate” are not available, it’s known that pyrrolidine rings can be functionalized, for example, with proline derivatives .
Physical And Chemical Properties Analysis
“®-Methyl Pyrrolidine-3-carboxylate” has a molecular weight of 129.15 and a molecular formula of C6H11NO2 . Its exact mass is 129.078978594 and it has a topological polar surface area of 38.3Ų .
科学研究应用
Influenza Neuraminidase Inhibitors
(R)-methyl pyrrolidine-3-carboxylate derivatives have been utilized in the design of influenza neuraminidase inhibitors. A study by Wang et al. (2001) described the synthesis of potent inhibitors, including the compound A-192558, which showed significant effectiveness against influenza neuraminidase. The research involved high-throughput parallel synthesis and X-ray crystallographic analysis, demonstrating the compound's interaction with the enzyme's active site (Wang et al., 2001).
Synthesis of Novel Derivatives
Mogulaiah et al. (2018) reported on the synthesis of novel (R)-methyl pyrrolidine-3-carboxylate derivatives, specifically (R)-2-{[5-bromo-1-(3-bromopropyl)-1H (substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives. These compounds were synthesized through Japp-Klingemann and Fischer indole cyclization reactions and characterized using various spectroscopy methods (Mogulaiah, Sundar, & Tasleem, 2018).
Polar Cycloaddition Reactions
Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines in a polar [3+2] cycloaddition reaction involving N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene. This reaction led to the formation of a specific pyrrolidine product, showcasing the potential of (R)-methyl pyrrolidine-3-carboxylate in generating diverse heterocyclic compounds (Żmigrodzka et al., 2022).
Antibacterial Carbapenems
Ohtake et al. (1997) discussed the synthesis of 1 beta-methyl-2-(5-substituted pyrrolidin-3-ylthio)carbapenems, which are derivatives of (R)-methyl pyrrolidine-3-carboxylate. These compounds exhibited potent antibacterial activity against various Gram-positive and Gram-negative bacteria, including P. aeruginosa. The study highlighted the significance of these derivatives in developing new antibacterial agents (Ohtake et al., 1997).
Copper(II) Complexes in Cancer Therapy
Bacher et al. (2013) synthesized proline-thiosemicarbazone bioconjugates, including 3-methyl-(R)-pyrrolidine-2-carboxylate derivatives, and studied their complexation with copper(II). These complexes showed potential as inhibitors of Topoisomerase IIα, suggesting their applicability in cancer therapy. The study provided insights into the antiproliferative activity of these compounds in ovariancarcinoma cells and their mechanism of action in inhibiting enzyme activity (Bacher et al., 2013).
Antithrombin Activity
Ayan et al. (2013) conducted a study on the asymmetric synthesis of enantiomerically pure pyrrolidine derivatives, including those derived from (R)-methyl pyrrolidine-3-carboxylate. These compounds were found to be potential thrombin inhibitors, as indicated by molecular docking studies. This research adds to the understanding of the medicinal potential of these compounds in thrombosis treatment (Ayan et al., 2013).
Synthesis of Heterocyclic Compounds
Grošelj et al. (2013) explored the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, starting from N-protected α-amino acids including (R)-methyl pyrrolidine-3-carboxylate. Their research demonstrated the versatility of these compounds in constructing functionalized heterocycles, highlighting their importance in organic synthesis and potential industrial applications (Grošelj et al., 2013).
GPR40 Agonists for Diabetes Treatment
Jurica et al. (2017) reported the discovery of pyrrolidine-containing GPR40 agonists, including (R)-methyl pyrrolidine-3-carboxylate derivatives, as potential treatments for type 2 diabetes. These compounds showed promising effects in activating GPR40, which is beneficial for insulin and GLP-1 secretion, demonstrating their potential in diabetes management (Jurica et al., 2017).
安全和危害
属性
IUPAC Name |
methyl (3R)-pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)5-2-3-7-4-5/h5,7H,2-4H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWWZOKQKXPVIV-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363771 | |
| Record name | (R)-methyl pyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-methyl pyrrolidine-3-carboxylate | |
CAS RN |
428518-43-8 | |
| Record name | Methyl (3R)-3-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=428518-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-methyl pyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1348076.png)
![N'-((E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)nicotinohydrazide](/img/structure/B1348077.png)










